1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride

描述

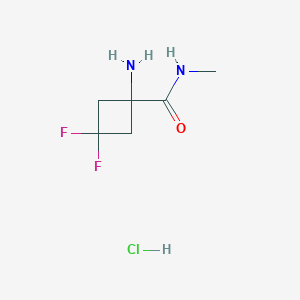

1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride is a fluorinated cyclobutane derivative featuring a carboxamide functional group. The compound’s structure includes:

- A cyclobutane ring with 3,3-difluoro substituents, which enhance ring stability and electronic effects.

- An N-methyl carboxamide group, which increases polarity and metabolic stability compared to esters or alcohols.

属性

IUPAC Name |

1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O.ClH/c1-10-4(11)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBUWCXASDSZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride typically involves multiple steps. One common method starts with the cyclobutanone derivative, which undergoes fluorination to introduce the difluoro groups. Subsequent steps involve the introduction of the amino and N-methyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

化学反应分析

Types of Reactions

1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

科学研究应用

Chemistry

1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride serves as a building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. It is utilized as a reagent in synthetic pathways to explore new chemical entities .

Biology

The compound has been studied for its biological activities, including:

- Enzyme Inhibition: It shows potential as an inhibitor for specific enzymes that play critical roles in metabolic pathways.

- Receptor Binding: Research indicates that it may interact with various biological receptors, influencing cellular signaling mechanisms and potentially modulating physiological responses.

Medicine

This compound is being investigated for its therapeutic potential:

- Antiviral Properties: Studies suggest that it may exhibit antiviral activity by affecting RNA processing and methylation processes within cells.

- Drug Development: Its unique structure makes it a candidate for designing new therapeutic agents targeting specific diseases, including cancer and viral infections .

Case Study 1: Antiviral Activity

Research conducted on similar compounds has shown promising results in inhibiting viral replication through modulation of host cellular mechanisms. This suggests that this compound could be further explored as a potential antiviral agent.

Case Study 2: Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. This highlights its potential role in cancer therapy development.

作用机制

The mechanism of action of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoro groups may enhance its binding affinity and specificity, while the amino and N-methyl groups can influence its pharmacokinetic properties.

相似化合物的比较

Structural and Functional Group Differences

The table below summarizes key differences between the target compound and its analogs:

Pharmacological and Physicochemical Insights

- Fluorination Effects: The 3,3-difluoro substituents in the target compound increase lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., dimethylcyclobutane derivatives) .

- Carboxamide vs. Ester/Alcohol : The N-methyl carboxamide group improves hydrogen-bonding capacity and solubility relative to methyl esters (e.g., ) or alcohols (e.g., ). This could enhance bioavailability and target engagement in biological systems .

- Ring Size and Substituents : Compared to cyclopropane derivatives (e.g., ), the cyclobutane ring offers a balance between strain and stability. The difluoro substituents may reduce ring puckering compared to bulkier groups like dimethyl .

生物活性

1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride (CAS Number: 2193057-39-3) is a novel small molecule with a unique cyclobutane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its distinctive chemical properties and structural features suggest various applications in drug development and biological research.

- Molecular Formula : C6H11ClF2N2O

- Molecular Weight : 196.62 g/mol

- IUPAC Name : 1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide

The compound's structure includes a cyclobutane ring substituted with amino, difluoro, and N-methyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or bind to various receptors, influencing cellular pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it showed promising results against non-small cell lung carcinoma (NSCLC) cells, suggesting its potential as an anticancer agent.

- Antiparasitic Potential : A study highlighted its effectiveness as an enzyme inhibitor in parasitic infections, indicating that it may serve as a lead compound for developing new antiparasitic drugs.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide | Lacks hydrochloride salt | Moderate enzyme inhibition |

| JNJ-70033093 | Similar scaffold | Potent against specific receptors |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity. The synthesis typically involves multi-step reactions starting from cyclobutane derivatives and includes the introduction of functional groups through selective reactions.

Synthesis Overview

- Preparation of Cyclobutane Ring : Initial cyclization reactions are performed under controlled conditions.

- Functional Group Introduction : Amino and difluoro groups are introduced via nucleophilic substitution reactions.

- Formation of Hydrochloride Salt : The final step involves forming the hydrochloride salt to improve solubility and stability.

常见问题

Q. What are the critical steps and intermediates in the synthesis of 1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride?

- Methodological Answer : The synthesis involves cyclobutane ring formation, fluorination, and carboxamide functionalization. Key steps include:

Cyclobutane Precursor : Cyclization of a substituted cyclopropane or butane derivative under thermal or catalytic conditions.

Fluorination : Introduction of fluorine atoms at the 3,3-positions using fluorinating agents (e.g., DAST or Deoxo-Fluor) in anhydrous solvents like dichloromethane .

Amidation : Reaction with methylamine in the presence of coupling agents (e.g., EDC·HCl) to form the carboxamide group .

Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt.

Key Intermediates : 3,3-Difluorocyclobutanecarboxylic acid, methylamine adducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm cyclobutane ring geometry (¹H and ¹³C NMR) and fluorine substitution (¹⁹F NMR) .

- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 210–220 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]+ expected at ~211.6 g/mol) .

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

- Methodological Answer : Apply computational and experimental strategies:

- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers in fluorination or cyclization steps .

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) to maximize yield via response surface methodology .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Example: Reducing fluorination byproducts by optimizing DAST stoichiometry (1.2–1.5 equivalents) in dichloromethane at −20°C .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) may arise from crystallinity or hydrate formation. Address via:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs or hydrates affecting solubility .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess water uptake in crystalline forms .

- Solubility Studies : Conduct equilibrium solubility tests in buffered solutions (pH 1–7) and organic solvents (e.g., DMSO, acetonitrile) at 25°C .

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

- Methodological Answer : Stability depends on storage conditions and handling:

- Temperature : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless immediately required .

- Stability-Indicating Assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。